Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate
CAS No.: 68698-64-6
Cat. No.: VC18458073
Molecular Formula: C15H21KO3
Molecular Weight: 288.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68698-64-6 |
|---|---|
| Molecular Formula | C15H21KO3 |
| Molecular Weight | 288.42 g/mol |
| IUPAC Name | potassium;3,5-ditert-butyl-4-hydroxybenzoate |
| Standard InChI | InChI=1S/C15H22O3.K/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6;/h7-8,16H,1-6H3,(H,17,18);/q;+1/p-1 |
| Standard InChI Key | QCUHVKUWJDHDHF-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)[O-].[K+] |
Introduction
Chemical Identity and Structural Properties
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate belongs to the class of hindered phenol antioxidants. Its molecular formula, , corresponds to a molecular weight of 288.42 g/mol. The IUPAC name, potassium;3,5-ditert-butyl-4-hydroxybenzoate, reflects its structural composition: a benzoate anion with tert-butyl substituents at the 3 and 5 positions, a hydroxyl group at the 4 position, and a potassium counterion.
Molecular Geometry and Stability
The tert-butyl groups () at the 3 and 5 positions create significant steric hindrance, shielding the phenolic hydroxyl group from oxidative agents. This configuration stabilizes the compound and enhances its ability to donate hydrogen atoms to free radicals. The potassium ion forms an ionic bond with the deprotonated carboxylate group, increasing solubility in polar solvents compared to the parent acid .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 68698-64-6 |
| Molecular Formula | |
| Molecular Weight | 288.42 g/mol |
| Parent Acid CAS No. | 1421-49-4 |
| Solubility | High in polar solvents |
Synthesis and Production
The synthesis of potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate involves two primary steps: (1) alkylation of phenol derivatives to form the parent acid and (2) neutralization with potassium hydroxide.
Alkylation of Phenolic Precursors
The parent acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid (CAS 1421-49-4), is synthesized via Friedel-Crafts alkylation. Phenol derivatives react with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the tert-butyl groups . This step ensures regioselective substitution at the 3 and 5 positions due to the directing effects of the hydroxyl and carboxyl groups.
Neutralization Reaction
The parent acid is subsequently neutralized with potassium hydroxide in an aqueous or alcoholic medium:
This reaction yields the potassium salt with high purity, which is then isolated via crystallization or filtration. Industrial-scale production often employs solvent-free conditions to minimize waste and improve yield .
Industrial Applications
Polymer Stabilization
Potassium 3,5-bis(tert-butyl)-4-hydroxybenzoate is extensively used in polyolefins (e.g., polyethylene, polypropylene) to prevent thermal and oxidative degradation during processing. Its potassium ion enhances compatibility with polar polymer matrices, ensuring uniform dispersion. In polypropylene films, concentrations as low as 0.1–0.5% wt. extend service life by 30–50% under UV exposure .
Food Packaging Materials
The compound’s non-toxic profile and regulatory approval (e.g., FDA 21 CFR) make it suitable for food-contact polymers. It inhibits lipid oxidation in packaged foods, extending shelf life without altering taste or odor. Comparative studies show it outperforms BHT (butylated hydroxytoluene) in high-moisture environments due to its ionic solubility .
Mechanism of Antioxidant Action
The compound functions as a radical scavenger, donating hydrogen atoms from the phenolic hydroxyl group to peroxy radicals ():
The resulting aryloxy radical () stabilizes via resonance and steric effects, preventing chain propagation. Electrochemical studies reveal a redox potential of +0.85 V (vs. SCE), indicating moderate oxidative stability suitable for most industrial conditions .
Comparison with Related Antioxidants
Table 2: Performance Metrics of Phenolic Antioxidants
| Compound | Melting Point (°C) | Solubility in Water | Relative Efficacy |
|---|---|---|---|
| Potassium 3,5-bis(t-Bu)-4-HB | 220–225 | High | 1.00 |
| 3,5-Di-tert-butyl-4-HB Acid | 160–162 | Low | 0.78 |
| Methyl 3,5-di-tert-butyl-4-HB | 164–166 | Moderate | 0.92 |
Recent Research and Developments
Recent patents (e.g., US4885382A) describe advanced synthesis routes using transesterification catalysts like dibutyltin oxide to improve yield and purity . Innovations in co-stabilizer systems, combining this compound with phosphites, have shown synergistic effects in polyolefin stabilization, reducing additive load by 20–30% .
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